molecular formula C9H19NO3S2 B13796105 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) CAS No. 27976-12-1

2-Cycloheptylaminoethanethiol hydrogen sulfate (ester)

Cat. No.: B13796105
CAS No.: 27976-12-1
M. Wt: 253.4 g/mol
InChI Key: IIUOQVUAQZTVHA-UHFFFAOYSA-N
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Description

2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is an organosulfur compound that features a cycloheptylamino group attached to an ethanethiol backbone, which is further esterified with hydrogen sulfate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) typically involves the reaction of 2-cycloheptylaminoethanethiol with sulfur trioxide or chlorosulfonic acid to introduce the sulfate ester group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

  • Reaction with Sulfur Trioxide

    • React 2-cycloheptylaminoethanethiol with sulfur trioxide in an inert solvent such as dichloromethane.
    • Maintain the reaction temperature at around 0-5°C to control the exothermic nature of the reaction.
    • Isolate the product by precipitation or extraction methods.
  • Reaction with Chlorosulfonic Acid

    • React 2-cycloheptylaminoethanethiol with chlorosulfonic acid in an inert solvent.
    • Control the reaction temperature to avoid decomposition.
    • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) undergoes various chemical reactions, including:

  • Oxidation

    • The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction

    • The sulfate ester group can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
  • Substitution

    • The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted amines and derivatives.

Scientific Research Applications

2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) has diverse applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis for the introduction of sulfur-containing functional groups.
    • Acts as a precursor for the synthesis of more complex organosulfur compounds.
  • Biology

    • Investigated for its potential as a biochemical probe to study sulfur metabolism and related pathways.
    • Used in the development of novel bioactive molecules with potential therapeutic applications.
  • Medicine

    • Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
    • Studied for its role in modulating biological pathways involving sulfur-containing compounds.
  • Industry

    • Utilized in the production of specialty chemicals and materials with unique properties.
    • Employed in the formulation of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with target proteins, modulating their activity. The sulfate ester group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The cycloheptylamino group contributes to the compound’s stability and specificity in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl hydrogen sulfate: Similar in structure but lacks the cycloheptylamino group, resulting in different chemical and biological properties.

    2-Isopropylaminoethanethiol hydrogen sulfate (ester): Contains an isopropylamino group instead of a cycloheptylamino group, leading to variations in reactivity and applications.

Uniqueness

2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is unique due to its combination of a cycloheptylamino group and a sulfate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.

Properties

CAS No.

27976-12-1

Molecular Formula

C9H19NO3S2

Molecular Weight

253.4 g/mol

IUPAC Name

(2-sulfosulfanylethylamino)cycloheptane

InChI

InChI=1S/C9H19NO3S2/c11-15(12,13)14-8-7-10-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H,11,12,13)

InChI Key

IIUOQVUAQZTVHA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCSS(=O)(=O)O

Origin of Product

United States

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